molecular formula C20H29BN2O5 B13321724 {1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid CAS No. 913388-68-8

{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid

Cat. No.: B13321724
CAS No.: 913388-68-8
M. Wt: 388.3 g/mol
InChI Key: VNMLTLGNTFIWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, further influencing their function .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester is unique due to the presence of both boronic acid and piperidinyl ethoxy groups. Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

CAS No.

913388-68-8

Molecular Formula

C20H29BN2O5

Molecular Weight

388.3 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-piperidin-1-ylethoxy)indol-2-yl]boronic acid

InChI

InChI=1S/C20H29BN2O5/c1-20(2,3)28-19(24)23-17-8-7-16(13-15(17)14-18(23)21(25)26)27-12-11-22-9-5-4-6-10-22/h7-8,13-14,25-26H,4-6,9-12H2,1-3H3

InChI Key

VNMLTLGNTFIWHU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCCN3CCCCC3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.